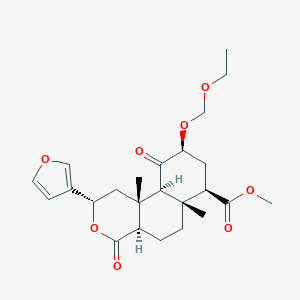

salvinorin B ethoxymethyl ether

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Salvinorin B ethoxymethyl ether is a synthetic derivative of salvinorin B, which is itself a natural product derived from the plant Salvia divinorum. It is classified as a neoclerodane diterpene and has garnered interest due to its unique pharmacological properties. The molecular formula for salvinorin B ethoxymethyl ether is with a molecular weight of approximately 448.51 g/mol. The compound features an ethoxymethyl functional group, which enhances its stability and receptor binding characteristics compared to its parent compounds, salvinorin A and salvinorin B .

The chemical reactivity of salvinorin B ethoxymethyl ether primarily involves its interactions with biological receptors, particularly the kappa opioid receptor (KOR). This compound can undergo hydrolysis under certain conditions, leading to the release of the active salvinorin B moiety. Additionally, it can participate in various organic reactions typical of ethers, such as cleavage under acidic conditions or reactions with nucleophiles .

Salvinorin B ethoxymethyl ether exhibits significant biological activity as a selective agonist for the kappa opioid receptor. Studies have shown that it possesses higher affinity and potency at this receptor compared to salvinorin A, making it a candidate for therapeutic applications in pain management and mood disorders. Its action at the KOR may also contribute to neuroprotective effects, particularly in models of neurodegenerative diseases like multiple sclerosis . In preclinical studies, it demonstrated efficacy in reducing disease severity in models of demyelination, suggesting potential for remyelinating therapies .

The synthesis of salvinorin B ethoxymethyl ether typically involves modifying the functional groups of salvinorin B. One common method includes the reaction of salvinorin B with ethyl chloroformate or similar reagents to introduce the ethoxymethyl group at the carbon-2 position. This modification not only enhances receptor binding but also improves metabolic stability compared to other derivatives . The purity of synthesized compounds is often confirmed using high-performance liquid chromatography (HPLC) techniques.

Salvinorin B ethoxymethyl ether has potential applications in various fields:

- Pharmaceutical Research: Due to its potent KOR agonist activity, it is being explored for therapeutic use in treating pain and mood disorders.

- Neuroscience: It may serve as a tool compound for studying KOR-related pathways and their implications in neurodegenerative diseases.

- Drug Development: The compound's unique properties make it a candidate for developing new medications with fewer side effects compared to traditional KOR agonists .

Interaction studies have focused on the binding affinity of salvinorin B ethoxymethyl ether at kappa opioid receptors compared to other derivatives. Research indicates that this compound has a Ki value significantly lower than that of salvinorin A, indicating stronger binding affinity. Furthermore, it has been shown to be G-protein biased, which correlates with reduced side effects typically associated with KOR activation, such as sedation and aversion .

Salvinorin B ethoxymethyl ether can be compared to several related compounds:

| Compound Name | Molecular Formula | Potency at KOR | Key Characteristics |

|---|---|---|---|

| Salvinorin A | C21H28O7 | Moderate | Natural product; short duration of action |

| Salvinorin B | C23H30O8 | High | Parent compound; more potent than A |

| Salvinorin B methoxymethyl ether | C23H30O8 | Higher | Semi-synthetic; longer duration than A |

| Ethyl Salvinorin B | C24H32O8 | High | Synthetic derivative; similar structure |

Uniqueness: Salvinorin B ethoxymethyl ether stands out due to its enhanced potency and metabolic stability compared to both salvinorin A and other derivatives like the methoxymethyl ether. Its unique structure allows for more effective receptor interaction while potentially minimizing adverse effects associated with traditional kappa opioid receptor agonists .

Salvinorin B ethoxymethyl ether represents a significant advancement in the semi-synthetic modification of neoclerodane diterpenoids derived from Salvia divinorum [1] [2]. The compound is synthesized through direct chemical derivatization of salvinorin B, which serves as the immediate precursor and is itself obtained through deacetylation of the naturally occurring salvinorin A [1] [3].

The semi-synthetic approach begins with the isolation of salvinorin A from dried Salvia divinorum leaves using established chromatographic procedures [1] [4]. The deacetylation of salvinorin A to produce salvinorin B is accomplished using sodium carbonate in methanol, which provides a nearly quantitative yield when employing crown ether additives such as fifteen crown five to enhance the selectivity of the reaction [1]. This deacetylation process is critical as it generates the free hydroxyl group at the carbon-two position that serves as the nucleophilic site for subsequent ethoxymethyl ether formation [1] [2].

The primary semi-synthetic pathway involves the direct ethoxymethylation of salvinorin B using ethoxymethyl chloride as the alkylating agent [5] [6]. This transformation represents a protection strategy where the hydroxyl functionality is converted to a more stable ether linkage that exhibits enhanced resistance to hydrolytic cleavage compared to the parent acetate group in salvinorin A [2] [7]. The resulting ethoxymethyl ether demonstrates significantly improved metabolic stability and prolonged duration of action while maintaining potent activity at the kappa opioid receptor [2] [7].

Alternative semi-synthetic approaches have been explored to expand access to various alkoxymethyl ether derivatives. The methylthiomethyl intermediate route provides a convergent strategy where salvinorin B is first converted to the methylthiomethyl ether using acetic anhydride and acetic acid in dimethyl sulfoxide [8]. This intermediate can then undergo alcoholysis with ethanol in the presence of nitrogen iodosuccinimide and catalytic trifluoromethanesulfonic acid to generate the ethoxymethyl ether [8]. Although this route offers greater versatility for preparing diverse alkoxymethyl ethers, the yields are typically lower than the direct alkylation approach [8].

Chemical Modification at the Carbon-2 Position

The carbon-two position of the salvinorin scaffold represents a critical site for chemical modification that profoundly influences both pharmacological activity and metabolic stability [1] [2] [3]. Structural analysis reveals that modifications at this position can dramatically alter receptor binding affinity, functional potency, and duration of action compared to the parent natural product salvinorin A [1] [3].

The ethoxymethyl ether substitution at carbon-two introduces a bulkier protecting group compared to the native acetyl functionality [2]. This modification serves multiple purposes: it prevents hydrolytic cleavage that rapidly converts salvinorin A to the inactive metabolite salvinorin B, and it maintains favorable interactions with the kappa opioid receptor binding site [2] [7]. The ethoxymethyl group adopts a specific conformational preference that allows optimal overlay with the acetyl group of salvinorin A in receptor-bound conformations [10] [8].

Chemical modification at carbon-two requires careful consideration of stereochemical factors. The hydroxyl group in salvinorin B exhibits specific stereochemical requirements for successful alkylation reactions [1]. Base-mediated deprotonation must be conducted under conditions that avoid epimerization at the adjacent carbon-eight position, which can lead to formation of inactive stereoisomers [1] [11]. The use of mild, non-nucleophilic bases such as diisopropylethylamine helps maintain stereochemical integrity during the alkylation process [1] [12].

The electronic environment at carbon-two is influenced by the adjacent carbonyl functionality and the overall neoclerodane framework [13]. This positioning affects both the nucleophilicity of the hydroxyl group and the reactivity toward electrophilic alkylating agents [1] [13]. Computational modeling studies suggest that the carbon-two region is involved in critical binding interactions with the kappa opioid receptor, making modifications at this site particularly important for maintaining biological activity [14].

Substitution patterns at carbon-two can also influence the overall molecular conformation and flexibility of the salvinorin scaffold [10] [15]. The ethoxymethyl ether introduces additional rotational degrees of freedom while maintaining key structural features required for receptor recognition [10]. Crystal structure analysis of salvinorin B methoxymethyl ether reveals that alkoxymethyl ethers adopt favored anomeric conformations that optimize interactions with the receptor binding site [10] [15].

Synthetic Methodologies and Reagents

The synthesis of salvinorin B ethoxymethyl ether employs several distinct methodological approaches, each with specific advantages and limitations regarding yield, selectivity, and operational convenience [5] [6] [8]. The selection of appropriate reagents and reaction conditions is critical for achieving high yields while maintaining the stereochemical integrity of the complex neoclerodane framework.

Table 1: Key Reagents and Reaction Conditions

| Reagent | CAS Number | Function | Typical Equivalents |

|---|---|---|---|

| Ethoxymethyl chloride (EOM-Cl) | 3188-13-4 | Ethoxymethyl protecting group source | 1.1-2.0 |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Non-nucleophilic base | 1.5-3.0 |

| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | Nucleophilic catalyst | 0.1-0.25 |

| Dichloromethane (DCM) | 75-09-2 | Aprotic solvent | Solvent |

| Triethylamine (Et3N) | 121-44-8 | Base/acid scavenger | 2.0-5.0 |

| Sodium hydride (NaH) | 7646-69-7 | Strong base for deprotonation | 1.2-2.0 |

| Tetrabutylammonium fluoride (TBAF) | 429-41-4 | Fluoride source for deprotection | 1.0-10.0 |

The most commonly employed methodology utilizes ethoxymethyl chloride as the alkylating agent in combination with diisopropylethylamine as a non-nucleophilic base and 4-dimethylaminopyridine as a nucleophilic catalyst [5] [6]. This approach takes advantage of the enhanced nucleophilicity provided by the dimethylaminopyridine catalyst, which facilitates the formation of the carbon-oxygen bond under mild conditions [16] [17]. The reaction is typically conducted in dichloromethane at room temperature, providing convenient operational conditions that minimize the risk of thermal decomposition or epimerization [5] [6].

Ethoxymethyl chloride serves as an effective electrophilic reagent for ether formation due to its appropriate reactivity profile [18] [19]. The compound exhibits sufficient electrophilicity to react with the secondary alcohol functionality of salvinorin B while maintaining stability under the reaction conditions [18]. The use of ethoxymethyl chloride requires careful handling due to its volatility and potential health hazards, including its classification as a suspected carcinogen [18] [19].

Table 2: Synthetic Methodologies Comparison

| Method | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation | EOM-Cl, base, DCM, RT | 40-70 | Simple procedure | Moderate yields |

| EOM-Cl/DIPEA/DMAP | EOM-Cl, DIPEA, DMAP, DCM, RT, 15h | 70-90 | High yield, mild conditions | Requires DMAP catalyst |

| Methylthiomethyl Route | CH3SCH2OAc, then alcoholysis | 20-40 | Access to various ethers | Low yields, multiple steps |

| Silver-mediated exchange | AgNO3, alcohol, 2,6-lutidine | 15-35 | Orthogonal conditions | Expensive reagents |

| Mercury-catalyzed protection | Hg(OCOCF3)2, Et3N, RT | 60-85 | Good for vinyl ethers | Toxic mercury reagents |

The role of 4-dimethylaminopyridine as a nucleophilic catalyst is particularly important in this transformation [16] [17] [20]. Dimethylaminopyridine functions by forming a reactive acylpyridinium intermediate that exhibits enhanced electrophilicity compared to the original alkyl halide [16]. This catalytic mechanism allows the reaction to proceed under milder conditions and with improved yields compared to uncatalyzed alkylation reactions [17] [20]. The dimethylaminopyridine catalyst also helps suppress competing side reactions that might otherwise lead to decomposition or epimerization of the substrate [16].

Diisopropylethylamine serves as the preferred base for this transformation due to its non-nucleophilic character and appropriate basicity [21] [12]. Unlike more nucleophilic amines such as triethylamine, diisopropylethylamine does not compete effectively with the substrate alcohol for reaction with the alkylating agent [21]. The sterically hindered nature of diisopropylethylamine also minimizes the formation of unwanted quaternary ammonium side products [12] [22].

Alternative synthetic methodologies have been developed to address specific limitations of the direct alkylation approach [8]. The methylthiomethyl intermediate route offers a convergent strategy that allows access to diverse alkoxymethyl ether derivatives from a common precursor [8]. In this approach, salvinorin B is first converted to the methylthiomethyl ether using acetic anhydride and acetic acid in dimethyl sulfoxide [8]. The methylthiomethyl group can then be displaced by various alcohols under activation with nitrogen iodosuccinimide and trifluoromethanesulfonic acid [8].

Purification and Characterization Techniques

The purification of salvinorin B ethoxymethyl ether requires careful selection of chromatographic methods and characterization techniques to ensure product purity and structural confirmation [6] [23] [24]. The compound exhibits specific physical and spectroscopic properties that guide both purification strategies and analytical verification procedures.

Column chromatography on silica gel represents the primary purification method for salvinorin B ethoxymethyl ether [6] [23]. The compound typically elutes using ethyl acetate and hexane gradient systems, with optimal separation achieved using ratios ranging from 30% to 60% ethyl acetate in hexanes [23] [24]. The Rf value in 50% ethyl acetate/hexanes is approximately 0.6 to 0.7, which provides good separation from both the starting material salvinorin B (Rf ~ 0.4) and potential side products [23] [6].

Table 3: Characterization Data for Salvinorin B Ethoxymethyl Ether

| Parameter | Value/Data | Method/Conditions |

|---|---|---|

| Molecular Formula | C24H32O8 | HRMS analysis |

| Molecular Weight (g/mol) | 448.51 | Calculated |

| CAS Number | 1017524-76-3 | Chemical registry |

| Melting Point (°C) | Not reported | DSC analysis |

| Solubility in DMSO (mg/mL) | 20 | Dissolution test |

| Solubility in Ethanol (mg/mL) | 1 | Dissolution test |

| TLC Rf (50% EtOAc/Hex) | 0.6-0.7 | Silica gel, UV detection |

| HPLC Retention Time (min) | 11-15 (gradient) | C18 column, MeCN/H2O gradient |

| 1H NMR Key Signals | δ 4.75 (2H, OCH2O), 3.70 (2H, OCH2CH3) | 300 MHz, CDCl3 |

| 13C NMR Key Signals | δ 94.2 (OCH2O), 65.1 (OCH2CH3), 15.2 (CH3) | 75 MHz, CDCl3 |

| Mass Spec [M+H]+ | 449.2 | ESI-MS positive mode |

| IR Absorption (cm-1) | 1745 (C=O), 1240 (C-O), 875 (C-H) | KBr pellet |

Thin-layer chromatography provides a rapid analytical method for monitoring reaction progress and assessing product purity [23] [25]. The compound can be visualized using standard detection methods including ultraviolet light at 254 nanometers and chemical staining with potassium permanganate [23]. The distinct Rf value of salvinorin B ethoxymethyl ether allows for easy differentiation from related compounds in the salvinorin family [25].

High-performance liquid chromatography offers superior resolution for analytical and preparative applications [23] [24]. Reversed-phase chromatography using C18 columns with acetonitrile/water gradient elution provides excellent separation of salvinorin B ethoxymethyl ether from impurities [23]. Typical retention times range from 11 to 15 minutes depending on the specific gradient conditions employed [6] [23]. The compound exhibits good stability under HPLC conditions, making this technique suitable for both analytical verification and preparative purification [24].

Table 4: Purification Methods and Yields

| Purification Method | Conditions | Recovery Yield (%) | Purity Achieved (%) | Scale Suitability |

|---|---|---|---|---|

| Column Chromatography | Silica gel, EtOAc/Hexanes gradient | 85-95 | >95 | mg to g scale |

| Preparative TLC | 2 mm silica plates, 50% EtOAc/Hex | 70-85 | >90 | mg scale only |

| Recrystallization | Methanol/water | 60-80 | >98 | g to kg scale |

| HPLC Purification | C18 column, MeCN/H2O | 90-98 | >99 | mg to 100mg scale |

| Liquid-Liquid Extraction | DCM/H2O, then brine wash | 95-98 | 80-90 | All scales |

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of salvinorin B ethoxymethyl ether [1] [6]. The 1H NMR spectrum exhibits characteristic signals for the ethoxymethyl ether functionality, including the distinctive OCH2O protons appearing as a singlet at approximately 4.75 ppm and the OCH2CH3 protons as a quartet at 3.70 ppm [1] [6]. The 13C NMR spectrum shows the diagnostic ethoxymethyl carbon signals at 94.2 ppm for the OCH2O carbon, 65.1 ppm for the OCH2CH3 carbon, and 15.2 ppm for the terminal methyl group [6].

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the ethoxymethyl ether functionality [6] [24]. Electrospray ionization mass spectrometry typically shows the molecular ion peak [M+H]+ at m/z 449.2, confirming the expected molecular formula C24H32O8 [6]. High-resolution mass spectrometry provides accurate mass determination that distinguishes the compound from potential isomers or impurities [24].

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups [4]. The carbonyl stretching frequencies appear at 1745 cm-1, while carbon-oxygen stretching vibrations are observed at 1240 cm-1 [4]. The ethoxymethyl ether C-H stretching appears at 875 cm-1, providing additional confirmation of the ether functionality [4].

Alternative Synthetic Approaches

The development of alternative synthetic routes to salvinorin B ethoxymethyl ether has been driven by the need to improve yields, reduce reliance on toxic reagents, and provide access to analogue compounds for structure-activity relationship studies [8] [11] [13]. Several distinct methodological approaches have been explored beyond the standard direct alkylation procedure.

The methylthiomethyl intermediate strategy represents a significant alternative approach that offers convergent access to diverse alkoxymethyl ether derivatives [8]. In this methodology, salvinorin B is first converted to the methylthiomethyl ether using acetic anhydride, acetic acid, and dimethyl sulfoxide under carefully controlled conditions [8]. The methylthiomethyl group serves as a versatile leaving group that can be displaced by various alcohols under activation conditions [8].

The displacement reaction employs nitrogen iodosuccinimide as the activating agent in combination with catalytic trifluoromethanesulfonic acid [8]. Treatment of the methylthiomethyl ether with ethanol under these conditions generates salvinorin B ethoxymethyl ether through nucleophilic substitution [8]. Although yields are typically modest (20-40%), this route provides access to ethers that would be difficult to prepare by direct alkylation methods [8].

Alternative activating systems have been investigated to improve the efficiency of the methylthiomethyl displacement reaction [8]. Silver nitrate in combination with 2,6-lutidine provides orthogonal activation conditions, although yields remain low (15-35%) and the cost of silver reagents limits practical applications [8]. Mercury chloride activation has also been explored but is not recommended due to toxicity concerns [8].

Fluoromethyl ether derivatives can be accessed through specialized procedures using nitrogen iodosuccinimide and diethylaminosulfur trifluoride [8]. This approach provides access to fluorinated analogues that exhibit altered pharmacological properties compared to the parent ethoxymethyl ether [8]. The presence of fluorine introduces unique metabolic stability characteristics and may modify receptor binding interactions [8].

Protection group strategies have been developed to address selectivity issues in polyfunctional salvinorin derivatives [28] [29] [30]. The use of orthogonal protecting groups allows for selective modification of specific hydroxyl groups while leaving others unreactive [31]. This approach is particularly valuable for the synthesis of multiply substituted analogues or for functionalization of salvinorin derivatives containing additional reactive sites [29] [30].

Carbocation rearrangement considerations become important when using acidic conditions for ether formation [32] [33] [34]. The neoclerodane framework contains several sites susceptible to carbocation formation and subsequent rearrangement [32]. Strong acid conditions must be avoided to prevent skeletal rearrangements that would compromise the integrity of the pharmacologically essential framework [33] [34].

Solid-phase synthesis approaches have been explored for the preparation of salvinorin libraries [11]. Immobilization of salvinorin B on polymer supports allows for parallel synthesis of multiple derivatives using split-pool methodologies [11]. While yields are typically lower than solution-phase reactions, this approach provides rapid access to diverse compound collections for biological screening [11].

Enzymatic approaches to ether formation have been investigated as environmentally benign alternatives to chemical methods [13]. Certain alcohol oxidases and esterases can catalyze the formation of ether bonds under mild aqueous conditions [13]. However, the specificity requirements of enzymes and the complex stereochemistry of the salvinorin scaffold have limited the success of these biocatalytic approaches [13].

Flow chemistry methodologies offer potential advantages for the synthesis of salvinorin B ethoxymethyl ether through improved heat and mass transfer characteristics [13]. Continuous flow reactors allow for precise control of reaction conditions and can minimize exposure to toxic reagents such as ethoxymethyl chloride [18]. The enhanced mixing and temperature control available in flow systems may also improve yields and reduce side product formation [13].

Microwave-assisted synthesis has been applied to accelerate ether formation reactions while maintaining mild reaction conditions [11]. The selective heating provided by microwave irradiation can increase reaction rates without causing thermal decomposition of the sensitive neoclerodane framework [11]. This approach has shown particular promise for reactions that proceed slowly under conventional heating conditions [11].